Cas no 2839156-29-3 (2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride)
2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethoxycyclobutyl)ethanamine;hydrochloride
- 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride
- EN300-39669006
- 2839156-29-3
- 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride
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- Inchi: 1S/C8H17NO.ClH/c1-2-10-8(6-7-9)4-3-5-8;/h2-7,9H2,1H3;1H
- InChI Key: GGFFZVIMXKZASS-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C1(CCN)CCC1
Computed Properties
- Exact Mass: 179.1076919g/mol
- Monoisotopic Mass: 179.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 99.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39669006-0.05g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 0.05g |
$160.0 | 2025-03-16 | |
| Enamine | EN300-39669006-0.1g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 0.1g |
$238.0 | 2025-03-16 | |
| Enamine | EN300-39669006-0.25g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 0.25g |
$339.0 | 2025-03-16 | |
| Enamine | EN300-39669006-0.5g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 0.5g |
$535.0 | 2025-03-16 | |
| Enamine | EN300-39669006-1.0g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 1.0g |
$685.0 | 2025-03-16 | |
| Enamine | EN300-39669006-2.5g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 2.5g |
$1343.0 | 2025-03-16 | |
| Enamine | EN300-39669006-5.0g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 5.0g |
$1987.0 | 2025-03-16 | |
| Enamine | EN300-39669006-10.0g |
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
2839156-29-3 | 95.0% | 10.0g |
$2946.0 | 2025-03-16 | |
| Aaron | AR028DMP-50mg |
2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride |
2839156-29-3 | 95% | 50mg |
$245.00 | 2025-02-16 | |
| Aaron | AR028DMP-100mg |
2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride |
2839156-29-3 | 95% | 100mg |
$353.00 | 2025-02-16 |
2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride
Introduction to 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride (CAS No. 2839156-29-3)
2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride, identified by the CAS number 2839156-29-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amines, featuring a cyclobutyl moiety linked to an ethyl chain, which confers unique structural and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of biologically active molecules.
The structure of 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride is characterized by a cyclobutyl ring substituted with an ethoxy group at the 1-position, which is further connected to an ethylamine backbone. This configuration introduces steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. The hydrochloride salt form ensures that the compound remains in an ionized state, facilitating its dissolution in aqueous media and enhancing its pharmacokinetic profile.
In recent years, there has been growing interest in cycloalkyl-substituted amines due to their potential applications in drug development. The cyclobutyl group, in particular, has been shown to improve metabolic stability and reduce susceptibility to enzymatic degradation, making it an attractive scaffold for designing long-acting pharmaceuticals. The ethoxy substitution further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity towards biological receptors.
One of the most compelling aspects of 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases, including neurological disorders, cancer, and infectious diseases. The unique structural features of this molecule allow for fine-tuning of its pharmacological properties, enabling the design of highly specific and effective drugs.
Recent studies have highlighted the potential of amine derivatives in modulating signaling pathways associated with inflammation and neurodegeneration. For instance, modifications of the amine group in 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride have led to the discovery of compounds with anti-inflammatory and neuroprotective effects. These findings underscore the importance of this compound as a versatile tool for drug discovery.
The synthesis of 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired cycloalkyl framework efficiently. The final salt formation step is critical for achieving the desired solubility and stability characteristics.
In terms of biological activity, preliminary studies suggest that 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride exhibits promising interactions with certain protein targets. These interactions may lead to therapeutic benefits by modulating cellular processes relevant to disease pathogenesis. Further investigation is warranted to fully elucidate its mechanism of action and potential clinical applications.
The pharmaceutical industry continues to explore novel chemical entities like 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride as part of their drug development pipelines. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable therapeutic options. The compound's unique structural features make it a compelling candidate for further exploration in preclinical and clinical studies.
As our understanding of biological systems advances, so does our ability to design molecules with tailored properties. The case of 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride exemplifies how structural innovation can lead to breakthroughs in medicine. By leveraging cutting-edge synthetic techniques and computational methods, researchers can accelerate the discovery process and bring new treatments to patients in need.
In conclusion, 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride (CAS No. 2839156-29-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its potential biological activity, positions it as a valuable asset in drug discovery efforts. Continued research into this compound and its derivatives holds promise for addressing unmet medical needs across multiple therapeutic areas.
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